molecular formula C11H23ClN2O2 B2422173 tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride CAS No. 1788044-14-3

tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride

Cat. No.: B2422173
CAS No.: 1788044-14-3
M. Wt: 250.77
InChI Key: CZSKSQNWJVWVMQ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-(azetidin-3-yl)propan-2-amine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is then packaged and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various compounds.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved include nucleophilic substitution and addition reactions, which result in the modification of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
  • tert-Butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride
  • tert-Butyl (3-(azetidin-3-yl)-2,2-dimethylpropyl)carbamate hydrochloride

Uniqueness

tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the azetidinyl moiety contributes to its reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-11(4,5)8-6-12-7-8;/h8,12H,6-7H2,1-5H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSKSQNWJVWVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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